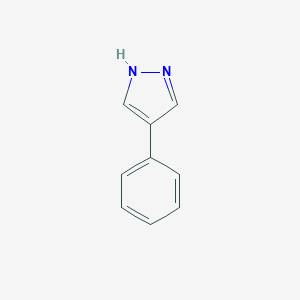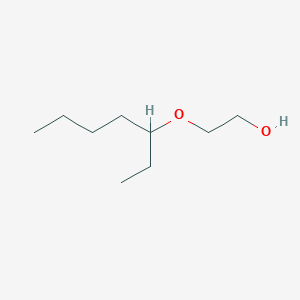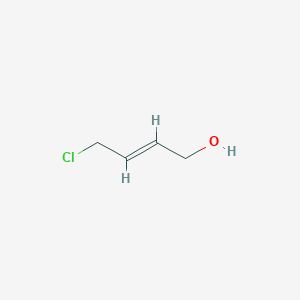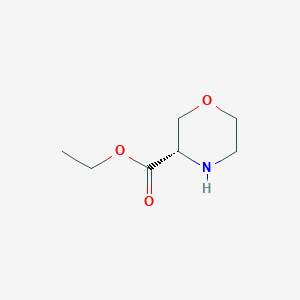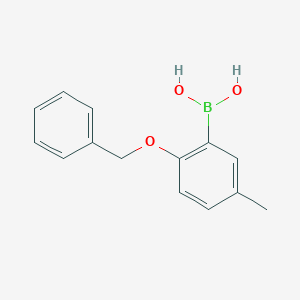
(2-(苄氧基)-5-甲基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-(Benzyloxy)-5-methylphenyl)boronic acid” is a type of boronic acid, which are known for their utility in various applications, including their use as reaction catalysts . It has a linear formula of C6H5CH2OC6H4B(OH)2 .
Synthesis Analysis
Boronic acids can be synthesized through various methods. For instance, a general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported . Another method involves the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides .Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)-5-methylphenyl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), using Becke-3–Lee–Yang–Parr (B3LYP) hybrid density functional . The dipole moment of the molecule was calculated to be 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .Chemical Reactions Analysis
Boronic acids are known for their reactivity with diols and strong Lewis bases such as fluoride or cyanide anions . They have been used in various reactions such as Palladium complex-catalyzed selective hydroxylation, Palladium (II)-catalyzed oxidative Heck reactions, Metal-free electrophilic fluorination, and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Benzyloxy)-5-methylphenyl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 428.7±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 213.0±29.3 °C . It also has a molar refractivity of 64.4±0.4 cm3 .科学研究应用
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
Boronic acids are attractive synthetic intermediates and have been shown to be effective as inhibitors of various enzymes . This compound, synthesized in 44% overall yield, could be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .
Methods of Application
The synthetic scheme includes β-borylation of α, β-unsaturated carbonyl compounds using Cu(I) as catalyst, α-alkylation, saponification/hydrogenation, amidation, and oxidative removal of pinacolyl group with sodium periodate .
Results or Outcomes
The current results will be useful for the deprotection of other boronic esters, such as pinanediol protected compounds, which are being used extensively in stereoselective synthesis .
Application in Catalytic Protodeboronation
Field
Catalysis
Summary of the Application
Protodeboronation of pinacol boronic esters is a valuable but unknown transformation . This process is utilized in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Methods of Application
The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach .
Results or Outcomes
The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application in Palladium Complex-Catalyzed Selective Hydroxylation
Summary of the Application
The compound is used as a reactant for palladium complex-catalyzed selective hydroxylation .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Palladium (II)-Catalyzed Oxidative Heck Reactions
Summary of the Application
The compound is used as a reactant for palladium (II)-catalyzed oxidative Heck reactions .
Results or Outcomes
Application in Metal-Free Electrophilic Fluorination
Summary of the Application
The compound is used as a reactant for metal-free electrophilic fluorination .
Results or Outcomes
Application in Suzuki-Miyaura Cross-Coupling Reactions
Summary of the Application
The compound is used as a reactant for Suzuki-Miyaura cross-coupling reactions .
Results or Outcomes
Application in Glucose Sensors
Field
Biochemistry
Summary of the Application
Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . A diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades .
Results or Outcomes
Application in Sensing
Field
Chemistry
Summary of the Application
Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Results or Outcomes
Application in Non-Enzymatic Glucose Sensors
Summary of the Application
Boronic acid (BA) derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . A diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades .
Results or Outcomes
Application in Cross-Coupling Reactions
Summary of the Application
Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .
安全和危害
属性
IUPAC Name |
(5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTEZABFLVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562402 |
Source


|
| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-methylphenyl)boronic acid | |
CAS RN |
127972-17-2 |
Source


|
| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

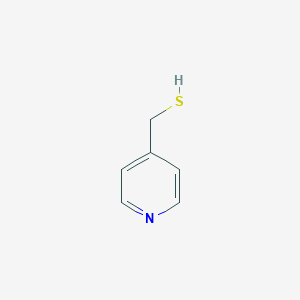
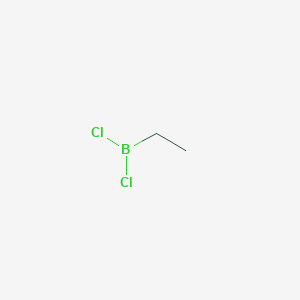
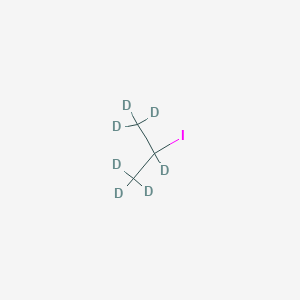
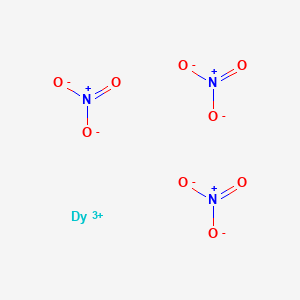
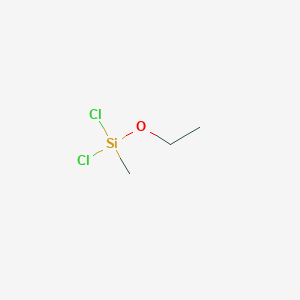
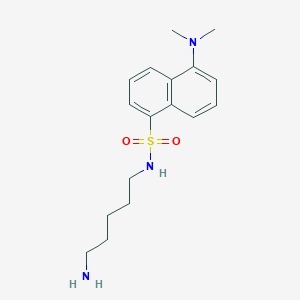
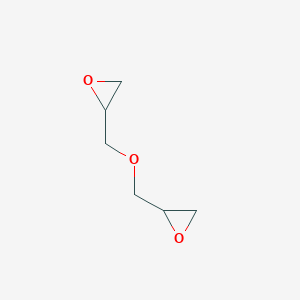
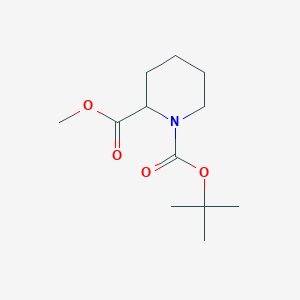
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)

